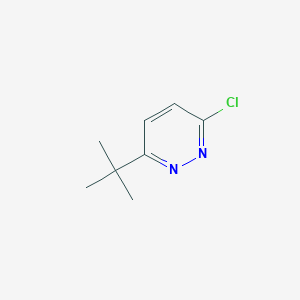

3-Tert-butyl-6-chloropyridazine

Overview

Description

3-Tert-butyl-6-chloropyridazine is a heterocyclic aromatic compound belonging to the pyridazine family, characterized by two adjacent nitrogen atoms in its six-membered ring. The tert-butyl group (–C(CH₃)₃) at position 3 introduces steric bulk and electron-donating inductive effects, while the chlorine atom at position 6 contributes electron-withdrawing properties.

Preparation Methods

The synthesis of 3-Tert-butyl-6-chloropyridazine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the chlorination of 3-tert-butylpyridazine using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure the desired product is obtained .

In industrial settings, the production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and optimized reaction conditions to enhance yield and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

3-Tert-butyl-6-chloropyridazine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the sixth position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides using oxidizing agents like m-chloroperbenzoic acid.

Coupling Reactions: this compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve the replacement or modification of the chlorine atom or the tert-butyl group .

Scientific Research Applications

3-Tert-butyl-6-chloropyridazine has found applications in various scientific research fields:

Mechanism of Action

The mechanism of action of 3-Tert-butyl-6-chloropyridazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects are mediated through pathways involving these targets, leading to various biological outcomes. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could involve the disruption of cellular signaling pathways .

Comparison with Similar Compounds

Structural and Substituent Analysis

Table 1: Structural Comparison of Pyridazine Derivatives

| Compound Name | CAS Number | Substituents | Molecular Formula | Molecular Weight (g/mol) | Similarity Score* |

|---|---|---|---|---|---|

| 3-Tert-butyl-6-chloropyridazine | Not provided | 3-tert-butyl, 6-Cl | C₈H₁₁ClN₂ | 170.45 (calculated) | Reference compound |

| 6-Chloro-5-methylpyridazin-3-amine | 64068-00-4 | 5-CH₃, 6-Cl, 3-NH₂ | C₅H₇ClN₃ | 144.58 | 0.60 |

| 3-Chloro-6-(chloromethyl)pyridazine | 856847-77-3 | 3-Cl, 6-CH₂Cl | C₅H₄Cl₂N₂ | 178.01 | 0.74 |

| 3-Chloro-6-cyclopropylpyridazine | 1706439-95-3 | 3-Cl, 6-cyclopropyl | C₇H₇ClN₂ | 162.60 | 0.68 |

| 3-[(2E)-2-(Butan-2-ylidene)hydrazinyl]-6-chloropyridazine | Not provided | 6-Cl, 3-hydrazinyl (butan-2-ylidene) | C₉H₁₂ClN₄ | 226.67 | Structural analog |

*Similarity scores based on Tanimoto coefficient (0–1 scale) from structural databases .

Key Observations:

Reactivity : Chlorine at position 6 is a common feature, enabling cross-coupling reactions (e.g., Suzuki-Miyaura). However, the presence of a hydrazinyl group in 3-[(2E)-2-(butan-2-ylidene)hydrazinyl]-6-chloropyridazine facilitates coordination chemistry or tautomerism, unlike the inert tert-butyl group .

Solubility : The tert-butyl group may enhance lipophilicity compared to polar substituents like amines (–NH₂) or chloromethyl (–CH₂Cl), affecting solubility in organic solvents .

Research Findings on Analogous Compounds

- Hydrazinyl Derivatives : Studies on 3-[(2E)-2-(butan-2-ylidene)hydrazinyl]-6-chloropyridazine (Acta Cryst. E66, o2499) reveal a planar pyridazine ring with intramolecular hydrogen bonding (N–H···N), stabilizing the crystal structure. This contrasts with tert-butyl-substituted analogs, where bulky groups disrupt planar packing .

- Chloromethyl Derivatives : 3-Chloro-6-(chloromethyl)pyridazine hydrochloride (CAS 856847-77-3) exhibits higher electrophilicity at the chloromethyl site, enabling nucleophilic substitution for further functionalization—a reactivity less accessible in tert-butyl derivatives .

- Synthetic Routes : tert-Butyl groups are typically introduced via Friedel-Crafts alkylation or Grignard reactions, whereas hydrazinyl derivatives are synthesized via condensation of chloropyridazines with hydrazines .

Biological Activity

Overview

3-Tert-butyl-6-chloropyridazine is a heterocyclic compound with significant potential in various biological applications, particularly in antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a tert-butyl group at the third position and a chlorine atom at the sixth position of the pyridazine ring. This unique structure influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound can inhibit certain bacterial enzymes, contributing to its antimicrobial properties. Additionally, it may disrupt cellular signaling pathways relevant to cancer progression, showcasing potential anticancer effects.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. The compound's mechanism likely involves enzyme inhibition or disruption of membrane integrity.

| Pathogen Type | Activity | Reference |

|---|---|---|

| Gram-positive bacteria | High | |

| Gram-negative bacteria | Moderate | |

| Fungi | Moderate |

Anticancer Properties

In the context of cancer research, this compound has been investigated for its ability to inhibit cancer cell proliferation. It has shown promising results in vitro against colorectal carcinoma cells by interfering with the WNT signaling pathway.

| Cell Line | IC50 (nM) | Effect | Reference |

|---|---|---|---|

| LS174T (colorectal) | 23 ± 11 | Inhibition of WNT pathway | |

| HEK293 (human embryonic kidney) | 5.0 ± 2.0 | Inhibition of signaling |

Case Studies

- Antimicrobial Activity Study : A series of derivatives based on 6-chloropyridazine were synthesized, including this compound. The compounds were tested against various microbial strains, demonstrating significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli.

- Anticancer Study : In a study focusing on colorectal cancer, this compound was tested for its ability to inhibit CDK8 and CDK19 kinases, crucial in cell cycle regulation. The compound exhibited high affinity towards these targets, indicating its potential as a therapeutic agent in cancer treatment.

Comparison with Related Compounds

This compound can be compared with other halogenated pyridazines to evaluate differences in biological activity:

| Compound | Halogen | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Chlorine | Moderate | High |

| 3-Tert-butyl-6-fluoropyridazine | Fluorine | Low | Moderate |

| 3-Tert-butyl-6-bromopyridazine | Bromine | High | Low |

Properties

IUPAC Name |

3-tert-butyl-6-chloropyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2/c1-8(2,3)6-4-5-7(9)11-10-6/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMEMBHNMSYYDTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40542318 | |

| Record name | 3-tert-Butyl-6-chloropyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40542318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41144-46-1 | |

| Record name | 3-tert-Butyl-6-chloropyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40542318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.